molecular formula C13H16N2O3 B1335751 Benzyl 2-carbamoylpyrrolidine-1-carboxylate CAS No. 93188-01-3

Benzyl 2-carbamoylpyrrolidine-1-carboxylate

Cat. No.: B1335751
CAS No.: 93188-01-3
M. Wt: 248.28 g/mol
InChI Key: ZCGHEBMEQXMRQL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Benzyl 2-carbamoylpyrrolidine-1-carboxylate primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are crucial in the nervous system as they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in muscle contraction, heart rate, learning, and memory.

Mode of Action

The compound interacts with AChE and BChE by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The increased acetylcholine can then bind to more receptors, enhancing the transmission of nerve signals.

Biochemical Pathways

The inhibition of AChE and BChE affects the cholinergic pathway. This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting the breakdown of acetylcholine, this compound indirectly influences this pathway, leading to enhanced cholinergic transmission .

Pharmacokinetics

Its lipophilicity (Log Po/w) values range from 0.56 to 1.86, suggesting it may have good membrane permeability .

Biochemical Analysis

Biochemical Properties

Benzyl 2-carbamoylpyrrolidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as a cholinesterase inhibitor, interacting with enzymes such as acetylcholinesterase and butyrylcholinesterase. These interactions are crucial as they can modulate the activity of these enzymes, which are involved in neurotransmission processes.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cholinesterase enzymes can impact neurotransmitter levels, thereby influencing neuronal cell function. Additionally, it may affect other cell types by modulating enzyme activity and altering metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with specific biomolecules. It acts as an inhibitor for certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in synaptic clefts, thereby enhancing neurotransmission.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored in a sealed, dry environment at temperatures between 2-8°C to maintain its stability . Long-term studies have shown that its inhibitory effects on enzymes can persist over extended periods, although the exact duration may vary depending on experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced neurotransmission due to cholinesterase inhibition. At higher doses, it could potentially cause toxic or adverse effects, including disruptions in normal cellular functions and metabolic processes. Threshold effects and toxicity levels need to be carefully evaluated in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in neurotransmitter metabolism and other biochemical processes. These interactions can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect its localization and accumulation in different cellular compartments, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can impact its activity and function, as it may interact with different biomolecules depending on its cellular location.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-carbamoylpyrrolidine-1-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of L-proline with benzyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-carbamoylpyrrolidine-1-carboxylate undergoes various chemical reactions including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Benzyl 2-carbamoylpyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of proline derivatives and other amino acid analogs.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding mechanisms. It serves as a model compound for understanding the behavior of proline-containing peptides.

Medicine: It is also being investigated for its potential use in peptide-based therapeutics.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for more complex molecules. It is also employed in the synthesis of polymers and materials with specific properties.

Comparison with Similar Compounds

  • N-Benzyloxycarbonyl-L-prolinamide
  • Z-Pro-NH₂
  • 1-Benzyloxycarbonyl-L-prolinamide

Comparison: Benzyl 2-carbamoylpyrrolidine-1-carboxylate is unique due to its specific structure which allows it to interact with a wide range of molecular targets. Compared to similar compounds, it has a higher affinity for certain enzymes and receptors, making it more effective in certain applications. Its versatility in undergoing various chemical reactions also sets it apart from other similar compounds.

Properties

IUPAC Name

benzyl 2-carbamoylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c14-12(16)11-7-4-8-15(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGHEBMEQXMRQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391014
Record name benzyl 2-carbamoylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93188-01-3
Record name benzyl 2-carbamoylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pyrrolidine-1,2-dicarboxylic acid 1-benzyl ester (30.0 g, 121 mmol) was dissolved in DCM (180 mL). The solution was cooled to 0° C. and N-methyl-morpholine (12.8 g, 127 mmol) was added over a period of 10 mins. The solution was then cooled to −15° C. and the ethyl chloroformate (13.7 g, 126 mmol) in DCM (30 mL) was added dropwise. The solution was then stirred for 2 hours at −25° C. Next, the solution was placed under NH3 (g) while maintaining the temperature below −20° C. The reaction mixture was then stirred for 1 hour while allowing the temperature to return to 0° C. The solution was poured in H2O (120 mL) and the organic layer was partitioned from the aqueous layer. The organic layer was then washed with 1N HCl (2×50 mL), 1N NaHCO3 (2×50 mL), dried over MgSO4 and concentrated under vacuo to afford 27.8 g (88%) of 2-carbamoyl-pyrrolidine-1-carboxylic acid benzyl ester, as a colorless oil.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Quantity
13.7 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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